6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid
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Overview
Description
6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position on the chromene ring. The molecular formula of this compound is C10H5FO4, and it has a molecular weight of 208.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-fluoro-4-hydroxy-2H-chromene-3-carbaldehyde with appropriate reagents to form the desired carboxylic acid . Another method involves the use of 6-fluoro-3,4-dihydro-2H-chromene-2-ylmethanol as an intermediate, which is then oxidized to form the carboxylic acid .
Industrial Production Methods
Industrial production of 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of green chemistry principles, such as green solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and various oxidized forms of the compound .
Scientific Research Applications
6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid: A similar compound with a different substitution pattern.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: A methyl ester derivative of the compound.
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: A chlorinated derivative with different biological properties.
Uniqueness
6-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H5FO4 |
---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
6-fluoro-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4H,(H,13,14) |
InChI Key |
QNVSUMKLFPHKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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